N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-8-13-19(22-21-15)25-18-11-9-17(10-12-18)23(2)20(24)14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWKNNPTMVXTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Ether Formation: The pyridazine derivative is then reacted with a phenol derivative to form the ether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Amide Formation: The final step involves the reaction of the ether-linked pyridazine derivative with an acyl chloride or anhydride to form the amide bond. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Properties
Research indicates that N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide may possess anticancer properties. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, suggesting potential efficacy in oncology.
Case Study : A study by Wei et al. demonstrated that derivatives of this compound exhibited cytotoxic effects against A549 lung cancer cells with an IC50 value of 26 µM, indicating significant anticancer activity.
Anti-inflammatory Effects
The compound's structural analogs have shown promise in reducing inflammation. Research suggests that certain derivatives can decrease levels of pro-inflammatory cytokines in various models.
Case Study : Xia et al. conducted experiments showing that specific derivatives significantly reduced inflammatory markers in LPS-induced macrophages, highlighting their potential in treating inflammatory diseases.
Neuroprotective Effects
Emerging evidence suggests that compounds related to this compound may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Pharmacokinetic and Pharmacodynamic Profiles
- Target Compound: No data on absorption, metabolism, or toxicity.
- Pyridazine-based analogs : Hypothetically, pyridazine rings may enhance binding to hydrophobic pockets in enzymes .
Patent and Research Landscape
- No patents or studies cited in the evidence relate to the target compound.
Limitations
- The provided evidence lacks direct relevance to the target compound.
Biological Activity
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structural characteristics include:
- Functional Groups : The compound contains a pyridazine ring, an ether linkage, and an amide functional group.
- Molecular Weight : Approximately 318.4 g/mol.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound is believed to inhibit bacterial protein synthesis, leading to cell death. This mechanism was observed in studies where various derivatives showed activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .
- Case Study : A study on similar pyrazole derivatives demonstrated notable antifungal activity, with some compounds showing IC50 values below 10 μM against Candida strains . This suggests that this compound may also possess antifungal properties.
Anticancer Activity
The compound has been evaluated for its anticancer potential:
- Inhibition of Cancer Cell Lines : The compound shows promise as a HER2/ErbB2 inhibitor with an IC50 of 10 nM, indicating strong anti-cancer activity .
- Mechanism of Action : The action involves the inhibition of receptor protein-tyrosine kinases, which are crucial in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound:
| Structure Feature | Activity Impact |
|---|---|
| Presence of pyridazine ring | Enhances antimicrobial and anticancer activity |
| Ether linkage | May influence solubility and bioavailability |
| Amide functional group | Critical for binding to target proteins |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation Reaction : The final step often involves coupling an amine with an acyl chloride or an acid to form the amide bond.
Computational Studies
Computational methods such as Density Functional Theory (DFT) have been employed to predict the electronic properties and stability of the compound. These studies help in understanding the interaction between the compound and its biological targets.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenylacetamide with high purity?
- Methodological Answer : Synthesis requires multi-step reactions, including substitution and condensation steps. Key parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyridazine-containing intermediates .
- Catalysts : Use of coupling agents like EDCI or HOBt to facilitate amide bond formation .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the final compound .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine ring and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogenated impurities .
- HPLC-PDA : Assesses purity (>95% threshold) and identifies byproducts from incomplete reactions .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Pyridazine ring substitution : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-position improves target binding affinity .
- Phenylacetamide backbone : Methyl or methoxy groups on the phenyl ring modulate lipophilicity and membrane permeability .
- Rational Design : Computational docking (e.g., AutoDock Vina) predicts interactions with kinase domains or GPCRs .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Use isogenic cell lines and consistent ATP concentrations in kinase inhibition assays to minimize variability .
- Metabolic stability testing : Liver microsome assays identify differences in cytochrome P450-mediated degradation across species .
- Orthogonal validation : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How can reaction pathways be optimized to scale synthesis without compromising yield?
- Methodological Answer :
- Flow chemistry : Continuous processing reduces intermediate degradation and improves heat management for exothermic steps .
- Microwave-assisted synthesis : Accelerates coupling reactions (e.g., Buchwald-Hartwig amination) while maintaining regioselectivity .
- DoE (Design of Experiments) : Statistically models interactions between variables (e.g., pH, temperature) to identify robust conditions .
Q. What computational approaches predict the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate logP (partition coefficient), bioavailability, and CYP450 inhibition .
- Molecular dynamics simulations : Simulate blood-brain barrier penetration using force fields (e.g., CHARMM) .
- QSAR modeling : Correlates structural descriptors (e.g., topological polar surface area) with clearance rates .
Data Interpretation & Experimental Design
Q. How should researchers address discrepancies in crystallographic data for this compound?
- Methodological Answer :
- SHELX refinement : Use SHELXL for high-resolution data to resolve ambiguous electron density maps, especially around flexible acetamide groups .
- Twinned crystal analysis : Apply PLATON’s TwinRotMat to detect and correct for twinning in orthorhombic crystal systems .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Chemical proteomics : Use affinity-based probes (e.g., alkyne-tagged analogs) to pull down interacting proteins from lysates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
